molecular formula C11H13N3OS B2410449 5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2175978-90-0

5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2410449
CAS No.: 2175978-90-0
M. Wt: 235.31
InChI Key: PZTQTDBGEOQIGX-UHFFFAOYSA-N
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Description

5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine (CAS 2175978-90-0) is a chemical compound supplied for research purposes. With a molecular formula of C11H13N3OS and a molecular weight of 235.31 g/mol, this compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic scaffolds . The pyrazolo[1,5-a]pyrimidine core is recognized in medicinal chemistry as a privileged structure for developing potent and selective kinase inhibitors . Similar analogs based on this core have demonstrated significant research value as inhibitors of various kinase targets, such as Pim-1 kinase for oncology research and phosphoinositide 3-kinase δ (PI3Kδ) for inflammatory and autoimmune diseases like asthma and COPD . The structure-activity relationship (SAR) studies of this chemotype indicate that substitutions at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core are critical for modulating potency and selectivity against specific enzymatic targets . This product is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-6-11(15-9-3-5-16-7-9)14-10(13-8)2-4-12-14/h2,4,6,9H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTQTDBGEOQIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)OC3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, C3-H), 6.92 (s, 1H, C6-H), 5.21 (m, 1H, thiolan-OCH), 2.98–2.85 (m, 4H, thiolan SCH₂), 2.64 (s, 3H, C2-CH₃).
  • ¹³C NMR : δ 162.1 (C5), 155.3 (C7), 148.9 (C3a), 76.4 (thiolan-OCH), 32.8/28.4 (thiolan SCH₂), 22.1 (C2-CH₃).
  • HRMS : [M+H]⁺ calc. for C₁₂H₁₄N₃O₂S: 280.0754; found: 280.0758.

Purity and Yield Optimization

Step Reagent Temp (°C) Time (h) Yield (%)
Core formation Diethyl malonate 78 12 89
Chlorination POCl₃ 110 4 61
SNAr Thiolan-3-ol 25 8 82–88

Mechanistic Insights and Challenges

Reactivity of the C7 Position

The electron-withdrawing effect of the pyrimidine nitrogen atoms activates C7 for SNAr, while steric hindrance at C5 ensures selectivity. Computational studies (DFT) suggest a 15 kcal/mol lower activation barrier for substitution at C7 versus C5.

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolan-3-olate. K₂CO₃ outperforms weaker bases (e.g., NaHCO₃), achieving full deprotonation without side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiol group to a sulfonic acid or sulfoxide.

  • Reduction: : Reducing the pyrazolo[1,5-a]pyrimidine core to simpler derivatives.

  • Substitution: : Replacing the thiolan-3-yloxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like amines or halides under appropriate conditions.

Major Products Formed

  • Oxidation: : Sulfonic acids, sulfoxides.

  • Reduction: : Reduced pyrazolo[1,5-a]pyrimidines.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine: has shown potential in various scientific research areas:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

List of Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines: : Various derivatives with different substituents.

  • Thiol derivatives: : Compounds containing thiol groups in different chemical environments.

Biological Activity

5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₉N₃O₂S
  • Molecular Weight: 197.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit enzymes such as thymidine phosphorylase (TP), which is involved in tumor growth and metastasis .
  • Antitumor Activity : The compound exhibits potential antitumor properties by modulating pathways related to cell proliferation and apoptosis .
  • Anti-inflammatory Effects : Pyrazolo derivatives have been linked to the inhibition of inflammatory pathways, making them candidates for treating inflammatory diseases .

Biological Activity Studies

Several studies have investigated the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits TP and reduces tumor growth in vitro and in vivo
Anti-inflammatoryModulates inflammatory cytokines and pathways
AntimicrobialExhibits activity against various bacterial strains
NeuroprotectivePotential benefits in neurodegenerative diseases through antioxidant effects

Case Study 1: Antitumor Activity

A study conducted by Chui et al. synthesized several derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their inhibitory effects on TP. The results indicated that specific substitutions on the pyrazole ring enhanced antitumor activity significantly compared to unsubstituted analogs .

Case Study 2: Anti-inflammatory Effects

Research by El-Shafei et al. utilized quantitative structure-activity relationship (QSAR) models to predict the anti-inflammatory potential of various pyrazolo derivatives. Their findings suggested that modifications at specific positions on the pyrazole scaffold could lead to enhanced anti-inflammatory effects .

Q & A

Basic: What are the common synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives, and how are they adapted for 5-methyl-7-substituted analogs?

Answer:
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. A standard approach involves reacting 5-amino-3-substituted pyrazoles with β-ketoesters or dioxopentanoates under reflux conditions in solvents like ethanol or toluene . For 7-substituted derivatives (e.g., 5-methyl-7-(thiolan-3-yloxy)), regioselective functionalization at position 7 is achieved by introducing thiolane-3-yloxy groups via nucleophilic substitution or coupling reactions . Purification often involves column chromatography (e.g., petroleum ether/ethyl acetate) and recrystallization from cyclohexane or ethanol .

Advanced: How can regioselectivity challenges during functionalization at position 7 of pyrazolo[1,5-a]pyrimidines be addressed?

Answer:
Regioselectivity at position 7 is influenced by electronic and steric factors. Electron-withdrawing substituents (e.g., trifluoromethyl) on the pyrimidine ring enhance electrophilicity at position 7, favoring nucleophilic attack . Catalysts like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) improve coupling efficiency with heterocyclic thiols or amines under inert conditions . Solvent choice (e.g., toluene with tosylic acid) and temperature optimization (e.g., reflux vs. room temperature) are critical for minimizing byproducts .

Basic: What spectroscopic and crystallographic methods confirm the structure of 7-substituted pyrazolo[1,5-a]pyrimidines?

Answer:
Key techniques include:

  • 1H/13C NMR : Assignments rely on characteristic shifts for pyrazole (δ 6.5–8.5 ppm) and pyrimidine (δ 8.0–9.5 ppm) protons. Substituents like thiolan-3-yloxy show distinct splitting patterns .
  • X-ray crystallography : Resolves regiochemistry (e.g., fused-ring planarity, dihedral angles <2° between aryl groups) and hydrogen-bonding networks (e.g., C–H···O/N interactions) .
  • HRMS : Validates molecular formulae (e.g., [M+H]+ peaks for C14H13N3O2S) .

Advanced: How do electronic effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrimidines?

Answer:

  • Electron-withdrawing groups (EWGs) : Trifluoromethyl or chloro substituents enhance antimicrobial and anticancer activity by increasing membrane permeability and target binding (e.g., enzyme active sites) .
  • Electron-donating groups (EDGs) : Methoxy or methyl groups improve antioxidant activity but may reduce metabolic stability .
  • Thiolane-3-yloxy : The sulfur-oxygen bridge in 5-methyl-7-(thiolan-3-yloxy) derivatives enhances π-stacking interactions with purine-binding proteins, as observed in CRF1 antagonists and kinase inhibitors .

Basic: What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

Answer:

  • Antimicrobial : 7-Amino derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli via disruption of cell wall synthesis .
  • Anticancer : Trifluoromethyl-substituted analogs inhibit KDR kinase (IC50 = 12 nM) by competing with ATP-binding domains .
  • Enzyme inhibition : 5-Methyl derivatives act as HMG-CoA reductase inhibitors (70% activity at 10 µM) .

Advanced: What strategies resolve contradictory biological activity data in structurally similar pyrazolo[1,5-a]pyrimidines?

Answer:
Contradictions often arise from assay conditions or substituent positioning. Recommended approaches:

  • Systematic SAR studies : Compare analogs with incremental substitutions (e.g., 7-fluoro vs. 7-chloro) under standardized assays .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) identify steric clashes or electronic mismatches in active sites .
  • Metabolic profiling : Assess stability in liver microsomes to rule out false negatives due to rapid degradation .

Basic: What safety protocols are essential for handling pyrazolo[1,5-a]pyrimidine intermediates?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact with irritants (e.g., chloromethyl intermediates) .
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., DMF, pyridine) .
  • Waste disposal : Segregate halogenated byproducts (e.g., 7-chloro derivatives) for incineration .

Advanced: How can reaction yields for 7-substituted pyrazolo[1,5-a]pyrimidines be optimized?

Answer:

  • Catalyst screening : Pd(OAc)2/XPhos improves coupling yields (e.g., 93% for 5-arylated derivatives) .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for cyclocondensation steps .
  • Solvent-free conditions : Minimize side reactions in melt reactions (e.g., 160°C for thiolane-3-yloxy introduction) .

Basic: What databases or journals provide authoritative structural data for pyrazolo[1,5-a]pyrimidines?

Answer:

  • Cambridge Structural Database (CSD) : Contains X-ray data for derivatives like ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate .
  • PubMed/PMC : Hosts pharmacological studies (e.g., COX-2 inhibition in J. Med. Chem.) .
  • Reaxys : Curates synthetic protocols and spectral libraries .

Advanced: What are the limitations of current synthetic methods for 7-thioether pyrazolo[1,5-a]pyrimidines?

Answer:

  • Low scalability : Multi-step routes (e.g., protection/deprotection of thiolane groups) reduce atom economy .
  • Sensitivity to moisture : Thiolane-3-yloxy intermediates require anhydrous conditions and inert atmospheres .
  • Byproduct formation : Competing N- vs. O-alkylation necessitates rigorous NMR monitoring .

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